3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused to a piperidin-4-yl group substituted at the 1-position with a 2-chloro-6-fluorobenzoyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic recognition elements.
Properties
IUPAC Name |
3-[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2S/c18-11-2-1-3-12(19)14(11)16(24)22-7-4-10(5-8-22)23-17(25)15-13(20-21-23)6-9-26-15/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURJLCQNSIOPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the 2-chloro-6-fluorobenzoyl group. The final step involves the cyclization to form the thieno[3,2-d][1,2,3]triazinone core. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
a. Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
- Compound 2g (): Contains a thieno[3,2-d]pyrimidin-4(3H)-one core with a tert-butylamino group at position 2 and a propargyl-piperazine substituent at position 4. The piperazine moiety introduces polar interactions, contrasting with the benzoyl-piperidine group in the target compound, which prioritizes aromatic stacking.
b. Spiro-thieno[3,2-d]pyrimidine Derivatives ():
- Example: 6-(4-Chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d][1,3]oxazin]-4’-(1H)-one (Compound 1).
- Comparison : The spirocyclic architecture in these compounds introduces conformational constraints absent in the target compound. The 4-chlorophenyl group in spiro derivatives parallels the chloro-fluorobenzoyl group in the target, suggesting shared halogen-dependent bioactivity.
c. Thieno[3,2-d]pyrimidine-Morpholino Hybrid ():
- Compound: 3-(1-((2-Chloro-4-Morpholinothieno[3,2-d]pyrimidin-6-yl)Methyl)piperidin-4-yl)oxazolidin-2-one.
- Comparison: The morpholino group enhances solubility, whereas the target’s fluorobenzoyl group increases lipophilicity.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-chloro-6-fluorobenzoic acid derivatives with piperidine intermediates, followed by cyclization to form the thienotriazinone core. Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalyst selection (e.g., Pd-mediated cross-coupling). Reaction progress should be monitored via TLC or HPLC to identify intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify substituent positions and aromaticity.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) at 95% acetonitrile/water gradient.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (±2 ppm error).
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition points .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C (ambient), 40°C (accelerated), and 60°C (stress).
- Humidity : 60% RH and 75% RH in climate-controlled chambers.
- Light : UV/vis exposure per ICH Q1B guidelines.
Analyze degradation products monthly via HPLC-MS and quantify using validated calibration curves .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Screening : Prioritize Ames testing for mutagenicity and acute toxicity assays in rodent models .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound?
- Methodological Answer :
- Phase 1 (Lab) : Measure hydrolysis rates at pH 4, 7, and 9; assess photolysis under simulated sunlight.
- Phase 2 (Field) : Use radiolabeled C-tracers to study soil adsorption/leaching in microcosms.
- Phase 3 (Ecotoxicology) : Evaluate acute/chronic effects on Daphnia magna and Aliivibrio fischeri (bioluminescence inhibition) .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Impurity Analysis : Quantify synthetic byproducts via LC-MS; test their inhibitory effects.
- Theoretical Alignment : Reconcile discrepancies using molecular docking to assess binding mode variations across protein conformers .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural homology to known inhibitors.
- Docking Workflow : Use AutoDock Vina for rigid/flexible docking; validate with MD simulations (GROMACS).
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and identify critical residues .
Q. What experimental frameworks are suitable for studying its metabolic pathways?
- Methodological Answer :
- In Vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF.
- Isotope Tracing : Use F-NMR to track fluorine-containing metabolites.
- Enzyme Inhibition : Test CYP450 isoform selectivity (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
